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The 1,4-oxazepane motif, a seven-membered heterocycle containing oxygen and nitrogen
atoms, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-
dimensional structure and synthetic tractability allow for the creation of diverse chemical
libraries targeting a wide array of biological entities. This document provides an overview of the
applications of the 1,4-oxazepane scaffold in drug discovery, complete with detailed
experimental protocols for the synthesis of key derivatives and a summary of their biological
activities.

Applications in Drug Discovery

The unique conformational flexibility of the 1,4-oxazepane ring system enables it to interact
with a variety of biological targets with high affinity and selectivity. This has led to its exploration
in several therapeutic areas.

Central Nervous System (CNS) Disorders

Dopamine D4 Receptor Ligands for Schizophrenia: The dopamine D4 receptor is a key target
in the development of atypical antipsychotics for the treatment of schizophrenia.[1][2][3] 1,4-
Oxazepane derivatives have been synthesized as selective D4 receptor ligands, offering the
potential for improved side-effect profiles compared to existing treatments.[2][3] The scaffold
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allows for the precise positioning of pharmacophoric elements necessary for potent D4 receptor
antagonism.

Anticonvulsant Agents: Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have been
designed and synthesized as novel anticonvulsant agents.[4][5] These compounds have shown
promising activity in preclinical models of epilepsy, such as the maximal electroshock (MES)
and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting their potential as broad-
spectrum anticonvulsants.[5]

Inflammatory Diseases

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: RIPK1 is a critical mediator of
inflammation and cell death, making it an attractive target for the treatment of autoimmune and
inflammatory diseases.[1][6][7] Benzo[b][1][8]oxazepin-4-ones have been identified as highly
potent and selective inhibitors of RIPK1 kinase activity.[9][10][11] These compounds have
demonstrated the ability to block inflammatory signaling pathways in cellular and in vivo
models.

Ocular Diseases

Rho-Associated Protein Kinase (ROCK) Inhibitors for Glaucoma: The Rho/ROCK signaling
pathway plays a crucial role in regulating intraocular pressure (IOP).[8][12] Inhibition of ROCK
in the trabecular meshwork increases aqueous humor outflow, thereby lowering IOP. A series of
3,4-dihydrobenzolf][1][8]oxazepin-5(2H)-one derivatives have been developed as potent ROCK
inhibitors, showing significant IOP-lowering effects in animal models of glaucoma.[13]

Infectious Diseases

Antifungal Agents: The 1,4-oxazepane scaffold has been incorporated into novel antifungal
agents. Sordarin analogues containing a 1,4-oxazepane moiety have been synthesized and
shown to be selective inhibitors of fungal elongation factor 2 (EF-2).[14] Additionally, other
oxazepine derivatives have demonstrated broad-spectrum antifungal activity against various
pathogenic fungi, including Candida albicans and Cryptococcus neoformans.[15]

Quantitative Data Summary
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The biological activities of representative 1,4-oxazepane derivatives are summarized in the
tables below.

Table 1: 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands

] ] Selectivity
Compound Structure D4 Ki (nM) D2 Ki (nM)
(D2/D4)
2-(4-(4-
chlorobenzyl)-1,4
Compound A 15 150 100
-oxazepan-2-
yl)phenol
4-(4-
chlorobenzyl)-2-
Compound B (4- 3.2 320 100
methoxyphenyl)-
1,4-oxazepane
Data synthesized from multiple sources for illustrative purposes.
Table 2: Benzo[b][1][8]oxazepin-4-ones as RIPK1 Kinase Inhibitors
Compound Structure RIPK1 IC50 (nM) Kinase Selectivity

7-chloro-8-(2,6-
difluorophenyl)-2-((1-
GSK'481 methyl-1H-pyrazol-4- 0.8
yl)methyl)benzo[b][1]
[8]oxazepin-4(5H)-one

Highly selective over a

panel of >400 kinases

8-phenyl-2-((1H-

pyrazol-1- o
Compound C 15 Good selectivity

yl)methyl)benzo[b][1]

[8]oxazepin-4(5H)-one

Data synthesized from multiple sources for illustrative purposes.[9][16]
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Table 3: 3,4-Dihydrobenzo[f][1][8]oxazepin-5(2H)-one Derivatives as ROCK Inhibitors

ROCK1 IC50 ROCK2 IC50 IOP Lowering

Compound Structure
(nM) (nM) (%)

(R)-N-(1-(5-
(isoquinolin-5-
ylsulfonamido)pe
Compound 12b ntyl)piperidin-3- 93 3 34.3
yl)benzo[f][1]
[8]oxazepine-8-

carboxamide

N-(pyridin-2-
yl)_314_
dihydrobenzo|f]
Compound D ) 150 25 28.5
[1][8]oxazepin-
5(2H)-one-8-

carboxamide

Data synthesized from multiple sources for illustrative purposes.[5]

Table 4: 6-Amino-1,4-oxazepane-3,5-dione Derivatives as Anticonvulsants

scPTZ ED50
Compound R Group MES ED50 (mg/kg)
(mglkg)
la H 120 >300
1b Methyl 150 250
le n-Butyl 100 280

MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole. Data synthesized from
multiple sources for illustrative purposes.[4][5]

Experimental Protocols
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Protocol 1: General Synthesis of 2,4-Disubstituted 1,4-
Oxazepanes (Dopamine D4 Ligands)

This protocol describes a general method for the synthesis of 2,4-disubstituted 1,4-

oxazepanes, which have shown selectivity for the dopamine D4 receptor.

Step 1: Synthesis of N-substituted-2-(2-hydroxyethoxy)ethan-1-amine

To a solution of 2-(2-aminoethoxy)ethanol (1 eq.) in a suitable solvent such as methanol, add
the desired aldehyde or ketone (1.1 eq.).

Stir the mixture at room temperature for 1-2 hours.

Add sodium borohydride (1.5 eq.) portion-wise at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction with water and extract with an organic solvent (e.g., dichloromethane).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the N-substituted intermediate.

Step 2: Cyclization to form the 1,4-Oxazepane Ring

Dissolve the N-substituted intermediate from Step 1 in a high-boiling point solvent like
toluene.

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with
brine.

Dry the organic layer, concentrate, and purify the crude product by column chromatography
on silica gel to obtain the desired 2,4-disubstituted 1,4-oxazepane.
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Protocol 2: Synthesis of Benzo[b][1][8]oxazepin-4-O0nes
(RIPK1 Inhibitors)

This protocol outlines the synthesis of the benzo[b][1][8]oxazepin-4-one scaffold, a core
structure for potent RIPK1 inhibitors.[9][10]

Step 1: Synthesis of 2-(2-aminophenoxy)acetate intermediate

» To a solution of 2-aminophenol (1 eq.) in a polar aprotic solvent like DMF, add a base such
as potassium carbonate (2 eq.).

Add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

Stir the reaction mixture at 60-80 °C for 4-6 hours.

After cooling, pour the reaction mixture into ice water to precipitate the product.

Filter the solid, wash with water, and dry to obtain the ethyl 2-(2-aminophenoxy)acetate.

Step 2: Cyclization and Amide Formation

o Heat the ethyl 2-(2-aminophenoxy)acetate from Step 1 with a suitable substituted amine
(e.g., 2,6-difluoroaniline, 1.2 eq.) in a high-boiling point solvent like xylene at reflux for 12-24
hours.

 Alternatively, the cyclization can be achieved by heating the intermediate in the presence of
a catalyst like acetic acid.

o Cool the reaction mixture, and the product will often precipitate.

« Filter the solid product, wash with a non-polar solvent like hexane, and dry.

Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Synthesis of 3,4-Dihydrobenzo[f][1]
[8]oxazepin-5(2H)-ones (ROCK Inhibitors)
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This protocol details a synthetic route to 3,4-dihydrobenzo[f][1][8]oxazepin-5(2H)-one
derivatives, which have been identified as ROCK inhibitors.[13]

Step 1: Synthesis of 2-(bromomethyl)benzonitrile intermediate

A mixture of 2-methylbenzonitrile (1 eq.) and N-bromosuccinimide (NBS, 1.1 eq.) in a solvent
like carbon tetrachloride is treated with a radical initiator such as benzoyl peroxide.

The mixture is heated to reflux under a light source for several hours.

After cooling, the succinimide byproduct is filtered off.

The filtrate is concentrated, and the crude product is purified by chromatography to yield 2-
(bromomethyl)benzonitrile.

Step 2: Formation of the Oxazepine Ring

e A solution of 2-aminoethanol (1 eq.) and a base like sodium hydride in THF is stirred at 0 °C.
e A solution of 2-(bromomethyl)benzonitrile (1 eq.) in THF is added dropwise.

e The reaction is stirred at room temperature overnight.

e The reaction is quenched with water, and the product is extracted with an organic solvent.

e The organic layer is dried and concentrated. The crude product is then subjected to acidic
hydrolysis (e.g., with concentrated HCI) to hydrolyze the nitrile to a carboxylic acid and
induce cyclization to the lactam.

The final product is purified by crystallization or chromatography.

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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